Quinizarin

Descripción

1,4-Dihydroxyanthraquinone has been reported in Senna obtusifolia and Rubia tinctorum with data available.

structure given in first source

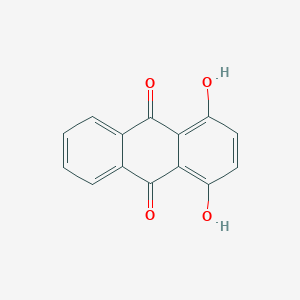

Structure

3D Structure

Propiedades

IUPAC Name |

1,4-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUEIZVNYDFNHJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044464 | |

| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-64-1 | |

| Record name | Quinizarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydroxy-9,10-anthracenedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinizarin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydroxyanthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIZARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S496ZV3CS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Quinizarin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinizarin (1,4-dihydroxyanthraquinone) is a significant organic compound with a diverse range of applications, from a dye in textiles and plastics to a key intermediate in the synthesis of pharmaceuticals.[1][2][3] Its biological activity, including potential as an anticancer agent, has garnered considerable interest in the scientific community.[4][5] A thorough understanding of its physicochemical properties is paramount for its application in research, drug development, and industrial processes. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

Chemical and Physical Properties

This compound, an anthraquinone derivative, is an orange or red-brown crystalline powder.[3][6] Its chemical structure consists of an anthracene core with two hydroxyl groups at the 1 and 4 positions and two ketone groups at the 9 and 10 positions.

General Properties

A summary of the fundamental properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₈O₄ | [7] |

| Molecular Weight | 240.21 g/mol | [7][8] |

| Appearance | Light yellow to brown powder/crystal | [7] |

| CAS Number | 81-64-1 | [7][8] |

Thermal Properties

The thermal behavior of a compound is critical for its handling, storage, and application in various temperature-dependent processes.

| Property | Value | Reference(s) |

| Melting Point | 196 - 202 °C | [3][4][7][9][10] |

| Boiling Point | 450 - 465.3 °C | [7][10][11] |

| Flash Point | 222 °C | [8][9] |

Solubility

The solubility of this compound has been determined in various organic solvents and water. It is generally characterized by low water solubility but is soluble in several organic solvents.[1][12][13]

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference(s) |

| Water | 0.000009609 | 25 | [12] |

| Water | 0.001441 | 98.59 | [12] |

| Toluene | < 2.5% by weight | 20-45 | [13][14] |

| Acetone | < 2.5% by weight | 20-45 | [5][13][14] |

| Acetic Acid | < 2.5% by weight | 20-45 | [13][14] |

| Acetonitrile | < 2.5% by weight | 20-45 | [13][14] |

| n-Butanol | < 2.5% by weight | 20-45 | [13][14] |

| Benzene | Soluble | - | [12] |

| Diethyl Ether | Soluble | - | [12] |

| Ethanol | Soluble | - | [1][12] |

| Chloroform | Soluble | - | [5] |

| Dichloromethane | Soluble | - | [5] |

| Ethyl Acetate | Soluble | - | [5] |

| DMSO | Soluble | - | [5][15] |

Acidity

The acidity of this compound is attributed to its phenolic hydroxyl groups.

| Property | Value | Reference(s) |

| pKa₁ | ~10.0 | [16] |

| pKa₂ | ~13.7 | [16] |

Spectroscopic Properties

Spectroscopic analysis is fundamental in confirming the structure and purity of this compound.

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound exhibits characteristic absorption peaks. In dimethylformamide, maximum absorption is observed at 470 nm with a shoulder at 330 nm and 520 nm.[8] The absorption maximum can shift depending on the solvent polarity.[17] For instance, in phosphate buffer, the maximum is at 470 nm.[17]

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows a characteristic carbonyl absorption band around 1621 cm⁻¹.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of this compound and its derivatives.[19][20][21]

Experimental Protocols

Detailed methodologies are crucial for the reproducible determination of physicochemical properties.

Determination of Solubility (Gravimetric Method)[13]

This protocol describes the determination of the solubility of this compound in various organic solvents.

Materials:

-

This compound (Form I or Form II)

-

Solvents (Toluene, Acetone, Acetic Acid, Acetonitrile, n-Butanol)

-

30 mL glass vials with PTFE-coated magnetic stirrers

-

Magnetic stirrer plate with a water bath

-

Syringes (5 mL)

-

Syringe filters (PTFE/Nylon, 0.2 µm pore size)

-

Pre-weighed glass vials

-

Analytical balance

-

Oven

Procedure:

-

Prepare solutions with an excess of pure this compound (either Form I or Form II) in 30 mL glass vials containing the desired solvent.

-

Place the vials on a magnetic stirrer plate within a water bath and agitate at 600 rpm for at least 18 hours at a constant temperature to ensure equilibrium is reached.

-

Turn off the stirring and allow the excess solid to settle for two hours.

-

Carefully sample the clear supernatant using a 5 mL syringe.

-

Filter the solution through a 0.2 µm syringe filter into a pre-weighed glass vial.

-

Weigh the vial containing the saturated solution to determine the mass of the solution.

-

Evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved this compound is achieved.

-

Calculate the solubility as the mass of the dissolved this compound per mass of the solvent.

Caption: Workflow for determining this compound solubility.

Synthesis of this compound[22][23][24]

One common method for the industrial production of this compound involves the reaction of p-chlorophenol and phthalic anhydride in the presence of sulfuric acid and boric acid.

Materials:

-

p-Chlorophenol

-

Phthalic anhydride

-

Concentrated sulfuric acid (95%)

-

Crystallized boric acid

-

Potassium hydroxide solution (10 N)

-

Hydrochloric acid (5%)

-

Round-bottomed flask

-

Oil bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a round-bottomed flask, thoroughly mix p-chlorophenol, phthalic anhydride, crystallized boric acid, and 95% sulfuric acid.

-

Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes.

-

Maintain the temperature at 200°C for 3.5 hours.

-

After cooling, slowly pour the reaction mixture into cold water with continuous stirring.

-

Filter the precipitate and boil it with water to remove excess phthalic anhydride.

-

Suspend the residue in boiling water and add 10 N potassium hydroxide solution to form a purple solution.

-

Filter the hot alkaline solution and discard the residue.

-

Saturate the purple filtrate with carbon dioxide to precipitate this compound and filter again.

-

Boil the product with a 10% sodium carbonate solution to remove any remaining purpurin.

-

Cool the mixture, filter, and boil the precipitate with 5% hydrochloric acid to liberate the pure this compound.

Caption: Simplified workflow for this compound synthesis.

Conclusion

This technical guide provides a consolidated resource on the key physicochemical properties of this compound. The tabulated data offers a quick reference for researchers, while the detailed experimental protocols provide a foundation for reproducible scientific investigation. The presented information is essential for professionals in drug development, materials science, and other fields where this compound is of interest, enabling a more informed approach to its handling, formulation, and application.

References

- 1. CAS 81-64-1: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis of this compound from P-dichlorobenzene - Dissertation [m.dissertationtopic.net]

- 3. Quinizarine, 96% 81-64-1 India [ottokemi.com]

- 4. This compound (1,4-Dihydroxyanthraquinone; 1,4-Dihydroxyanthraquinone) | part of anti-cancer active molecules | CAS 81-64-1 | Buy this compound (1,4-Dihydroxyanthraquinone; 1,4-Dihydroxyanthraquinone) from Supplier InvivoChem [invivochem.com]

- 5. This compound | CAS:81-64-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. This compound | Cas no 81-64-1 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]

- 11. This compound, 81-64-1 [thegoodscentscompany.com]

- 12. This compound [chemister.ru]

- 13. Investigation into solid and solution properties of this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]

- 14. Investigation into solid and solution properties of this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. This compound | CAS:81-64-1 | Manufacturer ChemFaces [chemfaces.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. spectrabase.com [spectrabase.com]

- 20. spectrabase.com [spectrabase.com]

- 21. researchgate.net [researchgate.net]

Quinizarin synthesis from phthalic anhydride and p-chlorophenol.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of quinizarin (1,4-dihydroxyanthraquinone) from phthalic anhydride and p-chlorophenol. This compound is a crucial intermediate in the manufacturing of various dyes and has applications in medicinal chemistry. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a mechanistic pathway.

Reaction Overview

The synthesis of this compound from phthalic anhydride and p-chlorophenol is a well-established industrial process. The reaction proceeds via an electrophilic aromatic substitution followed by cyclization and subsequent hydrolysis. Concentrated sulfuric acid is typically used as the solvent and a dehydrating agent, while boric acid acts as a catalyst, enhancing the electrophilicity of the phthalic anhydride.

Reaction Mechanism and Pathway

The synthesis involves a multi-step process:

-

Activation of Phthalic Anhydride: In the presence of sulfuric acid and boric acid, phthalic anhydride is activated, increasing its electrophilicity. Boric acid is believed to complex with the carbonyl groups of phthalic anhydride, further polarizing the C=O bonds.[1][2]

-

Electrophilic Aromatic Substitution: The activated phthalic anhydride then undergoes an electrophilic aromatic substitution reaction with p-chlorophenol. The attack occurs at the ortho position to the hydroxyl group of the p-chlorophenol.[2]

-

Cyclization: The resulting intermediate undergoes an intramolecular cyclization, facilitated by the acidic and high-temperature conditions, to form a chloro-substituted anthraquinone derivative.[2]

-

Hydrolysis: The final step involves the nucleophilic aromatic substitution of the chlorine atom by a hydroxyl group. This is typically achieved by an aqueous workup, where water acts as the nucleophile, to yield this compound.[2][3]

Diagram: Reaction Pathway for this compound Synthesis

Caption: Reaction pathway from reactants to this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various cited experimental protocols for the synthesis of this compound.

Table 1: Reactant Quantities and Ratios

| Reference | Phthalic Anhydride (moles) | p-Chlorophenol (moles) | Sulfuric Acid (kg) | Boric Acid (moles) | Molar Ratio (PA:PCP) |

| Organic Syntheses[4] | 2.0 | 0.9 | 2.0 (95%) | ~0.8 | 2.22 : 1 |

| Patent EP0397137A1[5] | Not less than 1.1 per mole of PCP | 1.0 | Fuming | 1.2 - 2.0 | ≥ 1.1 : 1 |

| Patent US4387054A[6] | ~2.16 | ~1.96 | Oleum (20%) | ~1.84 (as anhydride) | 1.1 : 1 |

| Patent US2003859A[7] | ~0.68 | ~0.23 | 0.5 (96%) | ~0.4 | 2.96 : 1 |

Table 2: Reaction Conditions and Yields

| Reference | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |

| Organic Syntheses[4] | 200 | 3.5 | 68 - 74 | High (recrystallized) |

| Patent EP0397137A1[5] | 190 - 220 | 6 - 15 | ~80 | ~91 |

| Patent US4387054A[6] | 195 - 200 | 16 | ~80 | ~93 |

| Unuigboje & Ed[1][8] | 260 | Not specified | 36.3 | Not specified |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol from Organic Syntheses[4]

This procedure is a classic and well-documented method for the laboratory-scale synthesis of this compound.

Experimental Workflow

Caption: Workflow for this compound synthesis via Organic Syntheses.

Procedure:

-

In a 1.5 L round-bottomed flask, thoroughly mix 115 g (0.9 mole) of p-chlorophenol, 300 g (2.0 moles) of phthalic anhydride, 50 g of crystallized boric acid, and 2 kg (1090 cc) of 95% sulfuric acid.[4]

-

Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes. Maintain the temperature at 200°C for 3.5 hours.[4]

-

After cooling, slowly pour the reaction mixture into 5 L of cold water with continuous stirring and filter the resulting precipitate.[4]

-

To remove excess phthalic anhydride, boil the precipitate with 10 L of water and filter while hot.[4]

-

Suspend the residue in 10 L of boiling water and add approximately 330 cc of 10 N potassium hydroxide solution to form the purple-colored potassium salt of this compound. Filter this hot alkaline solution.[4]

-

Saturate the purple filtrate with carbon dioxide to precipitate the this compound and filter again.[4]

-

To remove traces of purpurin, boil the product with 5 L of a 10% sodium carbonate solution until it appears black. Cool the mixture to room temperature and filter.[4]

-

Boil the precipitate with 5 L of 5% hydrochloric acid to liberate the free this compound.[4]

-

Cool the mixture to room temperature, filter the final product, wash with cold water, and dry at 100°C. The expected yield is 147-160 g (68-74%).[4]

Protocol from Patent EP0397137A1[5]

This patented process aims for high yield and purity using fuming sulfuric acid.

Procedure:

-

Charge a reactor with 24.0% fuming sulfuric acid (176.5 parts).[5]

-

While stirring and raising the temperature, add boric anhydride (26.6 parts) at approximately 50°C, phthalic anhydride (83.3 parts) between 130-140°C, and p-chlorophenol (57.9 parts) between 140-150°C.[5]

-

Heat the reactor to 210°C and maintain this temperature for 9 hours.[5]

-

Charge the reaction mixture into water (385 parts) with stirring.[5]

-

Reflux the mixture at about 114°C for 12 hours and then filter while hot to obtain a cake.[5]

-

Wash the cake with water (70°C) until the filtrate is neutral, and then dry to obtain this compound. The reported yield is 79.9% with a purity of 91.2%.[5]

Concluding Remarks

The synthesis of this compound from phthalic anhydride and p-chlorophenol is a robust and scalable process. The choice of reaction conditions, particularly the concentration of sulfuric acid and the reaction temperature, significantly impacts the yield and purity of the final product. The provided protocols offer a range of options for laboratory and potential pilot-scale production. For drug development applications, further purification steps such as recrystallization or chromatography may be necessary to achieve the required purity standards.

References

- 1. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 2. organic chemistry - Why does phenolphthalein form in this reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. EP0397137A1 - Production process of this compound - Google Patents [patents.google.com]

- 6. US4387054A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 7. US2003859A - Preparation of quinizarine - Google Patents [patents.google.com]

- 8. STUDIES ON THE ALKYLATION OF this compound | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]

Spectroscopic Profile of Quinizarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Quinizarin (1,4-dihydroxyanthraquinone), a key chromophore found in various natural products and synthetic dyes with significant applications in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR chemical shifts observed in common deuterated solvents.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and hydroxyl regions. The symmetry of the molecule results in a simplified spectrum.

| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-3 | 7.29 | 7.33 | s | - |

| H-5, H-8 | 8.32 | 8.12 | dd | 7.6, 1.2 |

| H-6, H-7 | 7.83 | 7.88 | dd | 7.6, 1.2 |

| 1-OH, 4-OH | 12.90 | 12.55 | s | - |

Note: Coupling constants for the aromatic protons (H-5, H-8 and H-6, H-7) are typical for ortho and meta coupling in aromatic systems.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of this compound. The chemical shifts are indicative of the aromatic and carbonyl carbons present in the molecule.

| Carbon | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| C-1, C-4 | 162.3 | 161.2 |

| C-2, C-3 | 126.5 | 126.8 |

| C-4a, C-9a | 133.2 | 132.5 |

| C-5, C-8 | 126.5 | 126.8 |

| C-6, C-7 | 136.4 | 137.1 |

| C-8a, C-10a | 115.8 | 116.2 |

| C-9, C-10 | 188.5 | 188.0 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The data presented below was obtained from a KBr pellet.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3450 | O-H stretch (intramolecular hydrogen bonding) | Broad, Strong |

| ~3070 | C-H stretch (aromatic) | Medium |

| ~1621 | C=O stretch (quinone, hydrogen-bonded) | Strong |

| ~1590 | C=C stretch (aromatic) | Strong |

| ~1450 | C-H bend (aromatic) | Medium |

| ~1370 | O-H bend | Medium |

| ~1270 | C-O stretch (phenol) | Strong |

| ~1200 | C-C stretch (aromatic ring) | Medium |

| ~850 | C-H out-of-plane bend (aromatic) | Medium |

| ~750 | C-H out-of-plane bend (aromatic) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is sensitive to solvent polarity, exhibiting characteristic absorption maxima corresponding to π → π* and n → π* electronic transitions within the conjugated system.

| Solvent | λmax (nm) |

| Dichloromethane | 480, 510 (sh), 548 (sh)[1] |

| Methanol | 478 |

| Ethanol | 480 |

| Toluene | 490, 525 (sh), 560 (sh) |

| Phosphate Buffer (pH 7.4) | 470[2] |

| Dimethylformamide | 470, 520 (sh) |

sh = shoulder

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of dry this compound powder for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

To ensure a homogenous solution and remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.

-

Cap the NMR tube and ensure the sample height is appropriate for the spectrometer being used.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. The spectral width should be set to encompass the aromatic and hydroxyl proton regions (typically 0-15 ppm). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should cover the expected range for aromatic and carbonyl carbons (typically 0-200 ppm). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of solid this compound.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. Grinding the sample gently in an agate mortar and pestle can improve spectral quality.

-

-

Instrumentation:

-

An FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers of the major absorption bands.

-

Assign the observed bands to their corresponding molecular vibrations.

-

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound in a specific solvent.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in the desired spectroscopic grade solvent (e.g., ethanol, dichloromethane).

-

From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

-

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as the reference (blank).

-

Fill a second matched quartz cuvette with the prepared this compound solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Record the absorption spectrum over a desired wavelength range (e.g., 200-800 nm).

-

-

Data Processing:

-

The instrument software will automatically subtract the blank spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to the Health and Safety of Quinizarin for Research and Drug Development Professionals

An In-depth Overview of its Physicochemical Properties, Toxicological Profile, and Safe Handling Procedures

Introduction

Quinizarin, also known as 1,4-dihydroxyanthraquinone, is an organic compound with the chemical formula C₁₄H₈O₄.[1] It presents as an orange or red-brown crystalline powder and is utilized as a dye for gasoline and some heating oils, as well as an intermediate in the synthesis of other dyes.[1] In the realm of biomedical research, this compound and its derivatives are investigated for their potential therapeutic properties, including anticancer activities.[2][3] This guide provides a comprehensive overview of the health and safety information pertinent to the handling of this compound in a research and drug development setting. It consolidates key toxicological data, outlines experimental protocols for safety assessment, and details its known mechanisms of biological action.

Physicochemical and Hazard Information

A foundational aspect of safe handling is a thorough understanding of a compound's physical, chemical, and hazardous properties.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 81-64-1 | [4][5] |

| Molecular Formula | C₁₄H₈O₄ | [4] |

| Molar Mass | 240.21 g/mol | [1] |

| Appearance | Orange or red-brown crystalline powder | [1] |

| Melting Point | 198 to 199 °C | [4] |

| Boiling Point | 450 °C | [1] |

| Vapor Pressure | 1 mmHg (196.7 °C) | [6] |

| Flash Point | 222 °C | [6] |

| Solubility | Insoluble in water; Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7][8] |

Hazard Identification and Classification

This compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life | [9] |

| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects | [9] |

Signal Word: Warning[5]

Hazard Pictogram: [6]

Precautionary Statements: [5]

-

P273: Avoid release to the environment.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

This section summarizes the key toxicological endpoints for this compound, providing a quantitative basis for its health and safety assessment.

Acute Toxicity

| Route | Species | Test Guideline | Value | Reference(s) |

| Oral | Rat (male) | OECD 401 | LD50 > 5,000 mg/kg | [5][9] |

| Dermal | Rat (male) | - | LD50 > 2,500 mg/kg | [10] |

Irritation and Sensitization

| Endpoint | Species | Results | Reference(s) |

| Skin Irritation | Rabbit | May cause skin irritation | [11] |

| Eye Irritation | Rabbit | Causes eye irritation | [11] |

Mutagenicity

| Assay | Strains | Metabolic Activation (S9) | Result | Reference(s) |

| Ames Test | S. typhimurium TA1537 | With and Without | Mutagenic | [10] |

| Ames Test | S. typhimurium TA98, TA100 | With and Without | Not Mutagenic | [9] |

Carcinogenicity

No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.[5]

Ecotoxicity

| Species | Type | Value | Exposure Time | Reference(s) |

| Daphnia magna (Water Flea) | EC50 | > 0.134 mg/L | 48 h | [10] |

| Desmodesmus subspicatus (Green Algae) | EC50 | 0.044 mg/L | 72 h | [10] |

Experimental Protocols for Safety Assessment

Detailed methodologies are crucial for the replication and validation of safety data. This section outlines the standard protocols for key toxicological assays.

Acute Oral Toxicity (OECD 401)

This test provides information on health hazards likely to arise from a single oral exposure.[10]

-

Test Principle: The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose per group.[10]

-

Methodology:

-

Animals: Healthy, young adult rats of a single sex are used. If females are used, they should be nulliparous and non-pregnant.[10]

-

Fasting: Animals are fasted overnight prior to administration of the substance.[10]

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or suitable intubation cannula. The volume should not exceed a maximum based on the animal's weight.[10]

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[12] Body weight is recorded weekly.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.[10]

-

Acute Dermal Irritation (OECD 404)

This test assesses the potential for a substance to cause reversible inflammatory changes to the skin.[13]

-

Test Principle: The substance is applied in a single dose to the skin of an experimental animal, with untreated skin serving as a control.[13]

-

Methodology:

-

Animals: Healthy, young adult albino rabbits are typically used.[13]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the animal's trunk.

-

Application: 0.5 g of the test substance, moistened with a small amount of a suitable vehicle if solid, is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[13]

-

Exposure: The exposure period is 4 hours.[13]

-

Observation: Skin reactions (erythema and edema) are evaluated and scored at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[14]

-

Acute Eye Irritation (OECD 405)

This test evaluates the potential of a substance to produce irritation or damage to the eye.[9]

-

Test Principle: A single dose of the substance is applied into the conjunctival sac of one eye of an experimental animal, with the other eye serving as a control.[9]

-

Methodology:

-

Animals: Healthy, young adult albino rabbits are used.[9]

-

Application: 0.1 g of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then held together for about one second.[1]

-

Observation: The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[9]

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This test is used to identify substances that can produce gene mutations.[15]

-

Test Principle: Amino acid-requiring strains of Salmonella typhimurium and Escherichia coli are exposed to the test substance and revertant colonies (bacteria that have regained the ability to synthesize the amino acid) are counted.[15]

-

Methodology:

-

Strains: At least five strains are used, including TA98, TA100, TA1535, TA1537, and TA1538 or E. coli WP2 uvrA or WP2 uvrA (pKM101).[15]

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.[16]

-

Procedure (Plate Incorporation Method): The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar and poured onto a minimal glucose agar plate.[8]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[8]

-

Scoring: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.[8]

-

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[17]

-

Test Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[17]

-

Methodology:

-

Cell Culture: Adherent or suspension cells are cultured in a 96-well plate.

-

Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 hours).[4]

-

MTT Addition: MTT labeling reagent is added to each well and the plate is incubated for 4 hours.[17]

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[18]

-

Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm.[18] Cell viability is expressed as a percentage of the untreated control.

-

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for both therapeutic development and risk assessment.

DNA Intercalation

This compound is known to interact with DNA through intercalation, a process where a molecule inserts itself between the planar base pairs of the DNA double helix.[2] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[19]

This compound DNA Intercalation Workflow

Induction of Apoptosis via the Intrinsic (Mitochondrial) Pathway

Studies on this compound and its analogs have elucidated a mechanism of apoptosis induction in cancer cells that involves the intrinsic or mitochondrial pathway. This process is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).

This compound-Induced Apoptosis Pathway

Safe Handling and Emergency Procedures

Adherence to proper handling and emergency protocols is paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Use chemical safety goggles or a face shield that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[9]

-

Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[9] Wear appropriate protective clothing to prevent skin exposure.[11]

-

Respiratory Protection: Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks.[6] Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[9]

Handling and Storage

-

Handling: Avoid formation of dust and aerosols.[10] Provide appropriate exhaust ventilation at places where dust is formed.[9] Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible substances.[11] Keep container tightly closed.[9] Incompatible materials include strong oxidizing agents and strong bases.[4]

First Aid Measures

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration.[4]

-

Skin Contact: Wash off with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[18]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[4]

-

Methods for Cleaning Up: Sweep up and shovel.[9] Place in a suitable, closed container for disposal.[11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Specific Hazards: Forms explosive mixtures with air on intense heating.[5] Hazardous decomposition products formed under fire conditions include carbon oxides.[4]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[9]

Conclusion

This compound is a compound with important industrial and research applications. While it exhibits low acute toxicity, it is classified as very toxic to aquatic life with long-lasting effects. Its biological activity, particularly its ability to intercalate DNA and induce apoptosis, underscores its potential in therapeutic research but also necessitates careful handling. Researchers, scientists, and drug development professionals must adhere to the safety guidelines outlined in this document, including the use of appropriate personal protective equipment, proper handling and storage procedures, and awareness of emergency protocols. A thorough understanding of its toxicological profile and mechanism of action will enable its safe and effective use in a laboratory setting.

References

- 1. daikinchemicals.com [daikinchemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. phcogj.com [phcogj.com]

- 7. A study on the acute dermal irritation of a novel polyherbal anesthetic formulation for parenteral administration in wistar albino rats - MedCrave online [medcraveonline.com]

- 8. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Quinizarin: A Technical Guide to Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinizarin (1,4-dihydroxyanthraquinone) is a prominent orange-red pigment belonging to the anthraquinone class of compounds. It serves as a crucial intermediate in the synthesis of various dyes and is increasingly investigated for its diverse pharmacological properties, including antimicrobial, antioxidant, and cytotoxic activities. While synthetic routes to this compound are well-established, its presence in a variety of natural sources offers opportunities for biodiscovery and the development of natural product-based therapeutics. This technical guide provides a comprehensive overview of the natural occurrence of this compound, details established protocols for its isolation and quantification, and illustrates its biosynthetic origins.

Natural Occurrence of this compound

This compound has been identified in a range of biological kingdoms, including plants, fungi, and lichens. Its distribution, however, is not ubiquitous, and its concentration can vary significantly depending on the species, environmental conditions, and the specific plant or microbial part analyzed.

Plant Kingdom

Several plant families are known to produce this compound and its glycosides.

-

Madder Family (Rubiaceae): The most historically significant source of anthraquinones is the root of the madder plant, Rubia tinctorum. While its principal pigment is alizarin, this compound is also present, typically in small quantities as a glycoside[1][2].

-

Legume Family (Fabaceae): Various species within the Cassia (or Senna) genus are notable sources. This compound has been definitively isolated from the seeds of Cassia tora and is reported in Senna obtusifolia[3][4][5][6].

-

Mangrove Species: The methanolic leaf extract of the mangrove plant Rhizophora mucronata (Rhizophoraceae) has been shown to be a source of this compound[1][7].

Fungal Kingdom

Fungi, particularly endophytic and soil-dwelling species, are prolific producers of polyketide-derived secondary metabolites, including anthraquinones.

-

Epicoccum nigrum: This ascomycete fungus is known to produce a variety of pigments, including this compound[8].

-

Other Fungi and Lichens: this compound and related anthraquinones have been reported more broadly in various fungi and lichens, highlighting them as a promising area for further biodiscovery[7].

Other Sources

Anthraquinones have also been noted in insects and bacteria, although specific isolation of this compound from these sources is less commonly documented in the literature[7]. Marine-derived Streptomyces species are known to produce novel anthraquinone analogs, suggesting that bacteria remain a potential, underexplored source.

Quantitative Analysis

Precise quantification of this compound in crude natural extracts is challenging due to its often low concentration relative to other related anthraquinones. Consequently, specific quantitative data for this compound is limited in the available literature. The following table summarizes the known occurrence and, where available, concentrations of this compound or its major related anthraquinones in prominent natural sources to provide context.

| Organism | Family/Class | Part Analyzed | Compound(s) Quantified | Concentration / Finding | Reference(s) |

| Rubia tinctorum | Rubiaceae | Root | This compound | Present in small amounts, often as a glycoside. | [1][2][3] |

| Root | Alizarin | 6.1 - 11.8 mg/g of root. | |||

| Cassia tora | Fabaceae | Seeds | This compound | Isolated and characterized as an active constituent. | [6] |

| Seeds | Emodin | 0.012% (w/w) | |||

| Seeds | Rhein | 0.011% (w/w) | |||

| Senna obtusifolia | Fabaceae | Not Specified | This compound | Reported as a known constituent. | [3][4] |

| Rhizophora mucronata | Rhizophoraceae | Leaves | This compound | Isolated and characterized from methanolic extract. | [1][7] |

| Epicoccum nigrum | Ascomycota | Culture | This compound | Known to be produced by this fungus. | [8] |

Experimental Protocols

The isolation and analysis of this compound from natural sources involve a multi-step workflow, from initial extraction to final purification and characterization.

General Experimental Workflow

The logical flow for isolating and identifying this compound from a natural source is depicted below. This workflow begins with the preparation of the biological material and proceeds through extraction, purification, and final structural analysis.

Protocol 1: Soxhlet Extraction from Plant Material

This protocol is a standard and efficient method for the exhaustive extraction of moderately polar compounds like this compound from a solid matrix, such as seeds or roots.

-

Preparation: Dry the plant material (e.g., Cassia tora seeds) at 40-50°C until constant weight. Grind the material into a fine powder to maximize surface area.

-

Loading: Accurately weigh approximately 20-30 g of the powdered material and place it into a porous cellulose thimble. Place the thimble inside the main chamber of the Soxhlet extractor.

-

Assembly: Assemble the Soxhlet apparatus, consisting of a round-bottom flask, the Soxhlet extractor, and a condenser. The flask should contain a suitable solvent (e.g., 250-300 mL of 80% ethanol or chloroform).

-

Extraction: Heat the solvent in the round-bottom flask to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. When the solvent level reaches the top of the siphon arm, the entire contents of the extractor chamber are siphoned back into the flask. This process is allowed to cycle continuously for 6-8 hours.

-

Concentration: After extraction, allow the apparatus to cool. Disassemble the setup and transfer the solvent from the round-bottom flask to a recovery flask. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

-

Purification: The resulting crude extract can be further purified using column chromatography on silica gel, followed by preparative or semi-preparative HPLC to isolate pure this compound.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated reverse-phase HPLC method suitable for the quantification of this compound in a purified or partially purified plant extract.

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or Methanol.

-

-

Gradient Program (Example): Start with 80% A / 20% B, linearly increase to 5% A / 95% B over 30 minutes. Hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance, typically around 480 nm. A DAD allows for full spectrum acquisition to confirm peak purity.

-

-

Standard Preparation: Prepare a stock solution of high-purity this compound standard (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution.

-

Sample Preparation: Dissolve a precisely weighed amount of the crude or purified extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection to remove particulate matter.

-

Analysis: Inject equal volumes (e.g., 10-20 µL) of the calibration standards and the prepared sample.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area onto the calibration curve.

Biosynthesis of this compound

Anthraquinones are synthesized in nature via two primary metabolic routes. The operative pathway is dependent on the organism. This compound, being a 1,4-disubstituted anthraquinone, is typically associated with the shikimate pathway in plants of the Rubiaceae family.

Shikimate Pathway (Plants)

In plants like Rubia tinctorum, the anthraquinone scaffold is formed through a combination of the shikimate and MEP/DOXP pathways. Ring A is derived from shikimic acid via chorismate and o-succinylbenzoic acid. Rings B and C are derived from isochorismate and α-ketoglutarate, with a C5 isoprene unit (DMAPP) from the MEP pathway forming part of the third ring. While the exact enzymatic steps leading from the key intermediate 1,4-dihydroxy-2-naphthoic acid to this compound are not fully elucidated, the general pathway is understood.

Polyketide Pathway (Fungi & Bacteria)

In fungi and bacteria, the biosynthesis of many aromatic compounds, including anthraquinones, proceeds via the polyketide pathway. This pathway involves the sequential condensation of acetate units (from acetyl-CoA and malonyl-CoA) to form a linear poly-β-keto chain. This chain is then subjected to cyclization and aromatization reactions, catalyzed by a polyketide synthase (PKS) enzyme complex, to form the characteristic tricyclic anthraquinone core. Further modifications by tailoring enzymes (e.g., hydroxylases, methyltransferases) yield the final product, this compound.

References

- 1. A comprehensive in silico and in vitro studies on this compound: a promising phytochemical derived from Rhizophora mucronata Lam [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Spectrophotometric determination of lithium with this compound in drugs and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Properties of Quinizarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Quinizarin (1,4-dihydroxyanthraquinone) and its derivatives, focusing on their synthesis, diverse properties, and potential applications, particularly in the field of drug development. This compound and its analogues are a significant class of compounds due to their wide-ranging biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2] They form the core structure of several established anticancer agents like Doxorubicin and Daunorubicin.[3][4][5]

Synthesis of this compound and Its Derivatives

The synthesis of the this compound scaffold is most commonly achieved through the reaction of phthalic anhydride with a suitable hydroquinone or substituted phenol, followed by cyclization.[6][7] Modifications to the core structure are then carried out to produce a variety of derivatives with tailored properties.

Core Synthesis of this compound

Several established methods exist for the industrial and laboratory-scale synthesis of this compound.

-

From Phthalic Anhydride and p-Chlorophenol: This is a common industrial method involving the condensation of phthalic anhydride and 4-chlorophenol in the presence of sulfuric acid and a boric acid catalyst, followed by hydrolysis of the resulting chlorinated intermediate.[6][8][9]

-

From Phthalic Anhydride and Hydroquinone: A more direct but potentially less efficient route involves the reaction of phthalic anhydride and hydroquinone in the presence of sulfuric acid and boric acid at elevated temperatures.[7][10]

-

From p-Dichlorobenzene: A multi-step synthesis has been developed using p-dichlorobenzene as a starting material to overcome issues with toxic or unstable reagents.[11] This route involves Friedel-Crafts acylation, cyclization, and subsequent chlorine-hydroxy exchange reactions.[11]

Synthesis of Derivatives

Derivatives are often synthesized from the Leuco-quinizarin intermediate, the 2-electron-reduced form of this compound, which is highly reactive.[12] Another common approach is the Marschalk reaction for creating amino-substituted derivatives.[13]

-

Synthesis of Amino-Substituted Derivatives: Aminoanthraquinones can be synthesized from 1,4-dihydroxyanthraquinone using a modified Marschalk reaction.[13]

-

Synthesis of Thiourea and Quaternary Ammonium Salt Derivatives: A series of derivatives containing these functional groups have been synthesized and tested for their anticancer activities.[14]

-

Synthesis of Nitrogen-Mustard Derivatives: Novel hydroxyanthraquinone derivatives containing nitrogen-mustard and thiophene groups have been designed to target topoisomerase II.[15]

Properties of this compound and Its Derivatives

This compound derivatives exhibit a wide array of physical, chemical, and biological properties, making them a subject of intense research.

Physicochemical Properties

This compound is an orange or red-brown crystalline powder.[6] It exists in different polymorphic forms (FI, FII, and a high-temperature form FIII), which can be obtained by crystallization from different solvents.[1][16] The solubility of this compound is generally low in pure organic solvents.[1][16]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₄H₈O₄ | [2][17] |

| Molar Mass | 240.21 g/mol | [2][17] |

| Appearance | Orange or red-brown crystalline powder | [6] |

| Melting Point | 198 to 202 °C | [6][16] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Low solubility in toluene, acetone, acetic acid, acetonitrile, and n-butanol (<2.5% by weight). | [1][2][16] |

| Polymorphism | At least three forms (FI, FII, FIII) have been identified. |[1][16] |

Biological and Pharmacological Properties

The biological activities of this compound derivatives are diverse and form the basis of their therapeutic potential. They are known to possess anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[1][18][19]

The anticancer properties of this compound derivatives are the most extensively studied. The core structure is a key component of anthracycline antibiotics used in chemotherapy.[3][20] The mechanisms of action are often multifactorial, including DNA intercalation, inhibition of key enzymes like topoisomerase, and induction of apoptosis.[3][15][20]

Table 2: Anticancer Activity (IC₅₀ Values) of Selected this compound Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Mechanism of Action | References |

|---|---|---|---|---|

| Compound 3 (Thiourea/Quaternary Ammonium Salt Derivative) | Leukemia Cells (various) | 0.90 - 10.90 | Induces apoptosis via caspase activation, Bcl-2/c-myc degradation, G0/G1 cell cycle arrest. | [2][14] |

| HEK-293 (Human embryonic kidney) | Inhibitory activity noted | Not specified | [2][14] | |

| Compound A1 (Nitrogen-Mustard/Thiophene Derivative) | HepG-2 (Human liver cancer) | 12.5 | Topoisomerase II inhibition, induces apoptosis. | [15] |

| L02 (Normal liver) | No obvious growth inhibition | Selective against cancer cells. | [15] | |

| This compound | HeLa (Cervical cancer) | 4.60 ± 0.26 | Binds to anti-apoptotic Bcl-2 protein. | [21] |

| MDA-MB-231 (Breast cancer) | 3.89 ± 0.15 | Binds to anti-apoptotic Bcl-2 protein. | [21] |

| This compound Gold(I) NHC Complex 2b | HeLa (Cervical cancer) | 2.4 - 5.3 | Circumvents acquired anthracycline resistance. |[22] |

This compound and its derivatives have demonstrated activity against various pathogenic microbes.

Table 3: Antimicrobial Activity (MIC Values) of this compound

| Microorganism | MIC (mg/mL) | References |

|---|---|---|

| Bacillus cereus | 0.78 | [21] |

| Klebsiella aerogenes | 1.5 | [21] |

| Clostridium perfringens | Strong inhibition | [2] |

| Staphylococcus aureus | Moderate inhibition |[2] |

The antioxidant potential of this compound has been confirmed through various chemical assays.

Table 4: Antioxidant Activity of this compound

| Assay | Result | References |

|---|

| DPPH Free Radical Scavenging | IC₅₀ = 12.67 ± 0.41 µg/mL |[21] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the evaluation of its biological properties.

Synthesis of this compound from Phthalic Anhydride and p-Chlorophenol

This protocol is adapted from established industrial synthesis methods.[9][10]

-

Reaction Setup: In a round-bottom flask equipped for heating and stirring, thoroughly mix 115 g (0.9 mole) of p-chlorophenol, 300 g (2.0 moles) of phthalic anhydride, 50 g of crystallized boric acid, and 2 kg (1090 cc) of 95% sulfuric acid.[10]

-

Heating: Immerse the flask in an oil bath and gradually raise the temperature to 200°C over 30-45 minutes. Maintain the temperature at 200°C for 3.5 hours.[10]

-

Quenching and Filtration: After cooling, slowly pour the reaction melt into 5 liters of cold water with continuous stirring. Filter the resulting precipitate.[10]

-

Purification (Phthalic Anhydride Removal): Boil the precipitate with 10 liters of water and filter while hot to remove excess, water-soluble phthalic anhydride.[10]

-

Purification (Purpurin Removal): Suspend the residue in 10 liters of boiling water. Add enough 10 N potassium hydroxide solution to produce a purple color, followed by an additional 300 cc. Filter this alkaline solution while hot.[10] The purple solution contains this compound. Saturate this solution with carbon dioxide to precipitate the this compound and filter again.[10]

-

Final Wash and Isolation: Boil the product with a 10% sodium carbonate solution until it appears black. Cool, filter, and then boil the precipitate with 5% hydrochloric acid to liberate the final this compound product. Filter, wash with water, and dry.[10]

Anticancer Activity Evaluation (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

-

Cell Seeding: Seed cancer cells (e.g., HepG-2) into 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 hours). Include a control group with no compound treatment.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

IC₅₀ Calculation: The cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Apoptosis Analysis (Flow Cytometry)

This protocol uses Annexin V-APC staining to detect apoptosis induced by a compound.[14]

-

Cell Treatment: Treat cells (e.g., Molt-4 or Jurkat) with the desired concentration of the this compound derivative for a set time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-APC and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) is quantified.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to this compound derivatives.

Caption: General workflow for the synthesis of this compound derivatives.

Caption: Apoptosis signaling pathway induced by a this compound derivative.

Caption: Relationship between this compound's properties and applications.

References

- 1. Investigation into solid and solution properties of this compound - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE00147A [pubs.rsc.org]

- 2. This compound | CAS:81-64-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (1,4-Dihydroxyanthraquinone; 1,4-Dihydroxyanthraquinone) | part of anti-cancer active molecules | CAS 81-64-1 | Buy this compound (1,4-Dihydroxyanthraquinone; 1,4-Dihydroxyanthraquinone) from Supplier InvivoChem [invivochem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. 1,4-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]

- 7. 1,4-Dihydroxyanthraquinone synthesis - chemicalbook [chemicalbook.com]

- 8. CN104926636A - Method for preparing 1,4-dihydroxy anthraquinone - Google Patents [patents.google.com]

- 9. US4387054A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of this compound from P-dichlorobenzene - Dissertation [m.dissertationtopic.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Design and synthesis of various this compound derivatives as potential anticancer agents in acute T lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. This compound | C14H8O4 | CID 6688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Biological activities of synthetic coumarin derivatives [openscholar.dut.ac.za]

- 19. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activity of CoII–Quinalizarin: A Novel Analogue of Anthracycline-Based Anticancer Agents Targets Human DNA Topoisomerase, Whereas Quinalizarin Itself Acts via Formation of Semiquinone on Acute Lymphoblastic Leukemia MOLT-4 and HCT 116 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A comprehensive in silico and in vitro studies on this compound: a promising phytochemical derived from Rhizophora mucronata Lam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound Gold(I) N-Heterocyclic Carbene Complexes with Synergistic Activity Against Anthracycline-Resistant Leukaemia Cells: Synthesis and Biological Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinizarin: A Technical Guide to its Toxicological and Ecotoxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinizarin (1,4-dihydroxyanthraquinone) is a synthetic organic compound with a distinctive orange-red hue, belonging to the anthraquinone family of dyes.[1][2] It finds applications as a colorant in gasoline and heating oils, and as an intermediate in the synthesis of other dyes.[2] Given its industrial relevance and potential for environmental release, a thorough understanding of its toxicological and ecotoxicological properties is imperative for risk assessment and safe handling. This technical guide provides a comprehensive overview of the available data on this compound's effects on mammalian and environmental systems.

Mammalian Toxicology

The acute toxicity of this compound in mammals appears to be low via oral and dermal routes of exposure. Studies on rodents have established high LD50 values, indicating that a large dose is required to cause death in 50% of the test population.

Acute Toxicity Data

| Species | Route | Endpoint | Value | Reference |

| Rat (male) | Oral | LD50 | > 5000 mg/kg bw | [3][4][5] |

| Rat (male) | Dermal | LD50 | > 2500 mg/kg bw | [3][6] |

| Mouse | Oral | LD | > 10000 mg/kg | [4] |

| Mouse | Intravenous | LD50 | 320 mg/kg | [4] |

| Rat | Intraperitoneal | LD50 | 2100 mg/kg | [4] |

Skin and Eye Irritation

This compound is not classified as a skin or eye irritant. In studies following OECD guidelines, no significant irritation was observed in rabbits after dermal and ocular application.[6]

-

Skin Irritation: No skin irritation was observed in rabbits after 24 hours of exposure.[6]

-

Eye Irritation: No eye irritation was noted in rabbits over a 7-day observation period.[6]

Sensitization

This compound did not induce skin sensitization in a guinea pig maximization test, indicating a low potential for causing allergic contact dermatitis.[6]

Genotoxicity

The genotoxicity data for this compound is limited and warrants further investigation. While some safety data sheets indicate no available data for germ cell mutagenicity, studies on related anthraquinones suggest that this class of compounds can have genotoxic properties.[3][7] Therefore, a cautious approach is recommended.

Carcinogenicity

Current classifications from major regulatory bodies do not list this compound as a carcinogen.[5][6][8][9] However, a study on madder color, which contains anthraquinones like alizarin and rubiadin (structurally related to this compound), showed evidence of carcinogenicity in the kidney and liver of rats.[10] This suggests that further long-term carcinogenicity bioassays on this compound may be warranted to fully assess its carcinogenic potential.

Ecotoxicology

This compound is classified as very toxic to aquatic life with long-lasting effects.[3][5][9] This is primarily driven by its high toxicity to algae.

Aquatic Toxicity Data

| Organism | Test Type | Endpoint | Value | Duration | Reference |

| Daphnia magna (Water Flea) | Acute Immobilization | EC50 | > 0.134 mg/L | 48 h | [3][6] |

| Desmodesmus subspicatus (Green Algae) | Growth Inhibition | EC50 | 0.044 mg/L | 72 h | [3][8] |

Persistence and Degradability

This compound is not readily biodegradable, suggesting it may persist in the environment.[5][8][9]

Bioaccumulative Potential

With a log Pow of 4.16, this compound has the potential for bioaccumulation in aquatic organisms.[3]

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological studies on this compound are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Toxicity (as per OECD Guideline 402)

The acute dermal toxicity of this compound was likely determined using a method similar to the OECD 402 guideline. This test involves the application of the substance to a shaved area of the skin of a small group of animals (typically rats) at a limit dose (e.g., 2000 mg/kg). The animals are observed for 14 days for signs of toxicity and mortality.[11][12][13]

Daphnia magna Acute Immobilization Test (as per OECD Guideline 202)

The ecotoxicity of this compound on Daphnia magna is assessed by exposing the organisms to a range of concentrations of the substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is then determined.[2][9][14]

Algal Growth Inhibition Test (as per OECD Guideline 201)

The toxicity of this compound to algae is evaluated by exposing a culture of green algae, such as Desmodesmus subspicatus, to various concentrations of the chemical. The growth of the algae is measured over a 72-hour period, and the concentration that inhibits growth by 50% (EC50) is calculated.[15][16][17]

Signaling Pathways

While specific studies on the signaling pathways affected by this compound are scarce, research on other anthraquinone derivatives provides some insights into potential mechanisms of toxicity. Anthraquinones have been shown to interact with various cellular signaling pathways, including:

-

PI3K/AKT/mTOR Pathway: Some anthraquinone derivatives have been found to modulate the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and autophagy.[1][8]

-

ERK and Akt activated Nrf2/HO-1 Signaling Pathway: An anthraquinone derivative has been shown to exert effects on neuronal cells through the ERK and Akt activated Nrf2/HO-1 signaling pathway, which is involved in the cellular stress response.[3]

Further research is needed to elucidate the specific signaling pathways through which this compound may exert its toxic effects.

Visualizations

General Workflow for Toxicological Assessment

Caption: A generalized workflow for the toxicological assessment of a chemical substance.

General Workflow for Ecotoxicological Assessment

Caption: A generalized workflow for the ecotoxicological assessment of a chemical substance.

References

- 1. researchgate.net [researchgate.net]

- 2. safenano.re.kr [safenano.re.kr]

- 3. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 6. Juglanthraquinone C Induces Intracellular ROS Increase and Apoptosis by Activating the Akt/Foxo Signal Pathway in HCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azdhs.gov [azdhs.gov]

- 8. mdpi.com [mdpi.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Ames test - Wikipedia [en.wikipedia.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Methodological limitations and confounders in dermal toxicity evaluation of aqueous test substance by OECD technical guidelines 402, 410: our experience of testing ethanol based hand sanitizer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methodological limitations and confounders in dermal toxicity evaluation of aqueous test substance by OECD technical guidelines 402, 410: our experience of testing ethanol based hand sanitizer - PubMed [pubmed.ncbi.nlm.nih.gov]